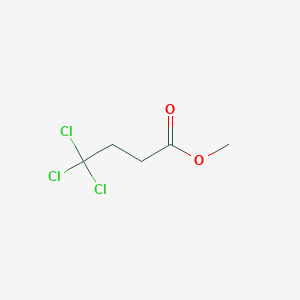

Methyl 4,4,4-trichlorobutanoate

Description

Properties

IUPAC Name |

methyl 4,4,4-trichlorobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Cl3O2/c1-10-4(9)2-3-5(6,7)8/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTEHQWOCCPLELJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60316073 | |

| Record name | Methyl 4,4,4-trichlorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60316073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19376-57-9 | |

| Record name | 19376-57-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4,4,4-trichlorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60316073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The most industrially scalable method involves reacting γ-butyrolactone with methanol and phosphorus trichloride (PCl₃) in the presence of acidic catalysts. The reaction proceeds through a nucleophilic acyl substitution mechanism, where PCl₃ acts as both a chlorinating agent and a Lewis acid catalyst.

The stoichiometric ratios are critical:

-

γ-Butyrolactone : Methanol = 1 : 2–5 (molar)

-

γ-Butyrolactone : PCl₃ = 1 : 0.35–1 (molar)

Zinc chloride (ZnCl₂) and concentrated sulfuric acid (H₂SO₄) are preferred catalysts due to their ability to stabilize intermediates and accelerate ring-opening of γ-butyrolactone.

Optimized Reaction Conditions

Experimental data from patent CN102898307A demonstrate the impact of temperature and catalyst selection:

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Temperature (°C) | 50 | 50 | 50 |

| Catalyst (ZnCl₂) | 0.01 mol | 0.01 mol | 0.01 mol |

| Methanol (mol) | 1.5 | 1.0 | 2.5 |

| PCl₃ (mol) | 0.25 | 0.25 | 0.25 |

| Yield (%) | 94.5 | 85.5 | 93.4 |

Key observations:

-

Excess methanol (≥2.5 mol) improves esterification efficiency but requires careful PCl₃ dosing to avoid side reactions.

-

Maintaining 50°C ensures complete conversion without thermal degradation of intermediates.

Enantioselective Synthesis via Chlorinolysis of Methionine Derivatives

Stereochemical Control

For pharmaceutical applications requiring chiral purity, J-STAGE researchers developed a route starting from L-methionine derivatives. The process involves:

-

Protection of the amino group with carbobenzoxy (Cbz) groups

-

Chlorinolysis using gaseous Cl₂ in chloroform at -5°C to 0°C

The reaction exhibits remarkable stereochemical fidelity, preserving >98% enantiomeric excess (ee) when using optically pure starting materials.

Chlorine Stoichiometry and Byproduct Formation

Controlling chlorine equivalents is crucial to minimize tetrachlorinated byproducts:

| Cl₂ (equiv.) | Reaction Time (hr) | Trichloro Product Yield (%) | Tetrachloro Byproduct (%) |

|---|---|---|---|

| 6 | 2 | 72 | 18 |

| 12 | 4 | 85 | 9 |

Data show that excess chlorine (12 equiv.) paradoxically reduces tetrachloro impurities by driving the reaction to completion. The mechanism likely involves over-chlorination followed by selective dechlorination at the β-position.

Comparative Analysis of Industrial vs. Laboratory Methods

Scalability and Cost Factors

The catalytic γ-butyrolactone route excels in large-scale production due to:

-

Low catalyst costs (ZnCl₂ ≈ $5/kg vs. chiral auxiliaries ≈ $500/g)

-

Ambient pressure operation

In contrast, the enantioselective method, while valuable for API synthesis, faces challenges:

-

Cryogenic conditions (-5°C) increase energy costs

-

Multi-step protection/deprotection sequences

Emerging Techniques and Process Intensification

Continuous Flow Reactor Designs

Pilot studies demonstrate that microreactor systems enhance the γ-butyrolactone route:

Biocatalytic Approaches

Early-stage research explores lipase-mediated esterification of 4,4,4-trichlorobutanoic acid with methanol:

-

Candida antarctica Lipase B (CAL-B) shows 68% conversion at 40°C

-

Requires substrate pre-activation as acid chloride

-

Currently uneconomical vs. chemical methods but offers solvent-free operation.

Quality Control and Analytical Challenges

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4,4-trichlorobutanoate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

Reduction: 4,4,4-trichlorobutanol.

Hydrolysis: 4,4,4-trichlorobutyric acid and methanol.

Scientific Research Applications

Organic Synthesis

Methyl 4,4,4-trichlorobutanoate is primarily utilized as an intermediate in the synthesis of more complex organic compounds. Its trichloromethyl group imparts distinctive reactivity that can be exploited in various chemical reactions:

- Substitution Reactions : The chlorine atoms can be replaced by nucleophiles, which is useful in creating derivatives with different functional groups.

- Reduction Reactions : The trichloromethyl group can undergo reduction to yield less chlorinated compounds, facilitating the synthesis of simpler molecules.

Table 1: Common Reactions Involving this compound

| Reaction Type | Example Reaction | Products |

|---|---|---|

| Substitution | Nucleophilic substitution with NaOEt | Methyl 3-hydroxy-4,4-dichlorobutanoate |

| Reduction | Reduction with LiAlH4 | Methyl 3-hydroxybutanoate |

| Oxidation | Oxidation with KMnO4 | Methyl 3-oxo-4,4,4-trichlorobutanoate |

Biological Applications

Research has shown that this compound can serve as a substrate in enzyme-catalyzed reactions. This property is particularly useful for studying enzyme kinetics and metabolic pathways:

- Enzyme Studies : It can be used to investigate the mechanisms of specific enzymes that interact with chlorinated compounds.

- Metabolic Pathway Analysis : The compound's unique structure allows for the exploration of metabolic pathways involving halogenated substrates.

Industrial Applications

In addition to its role in academic research, this compound has potential applications in various industrial processes:

- Specialty Chemicals Production : The compound can serve as a precursor for producing specialty chemicals used in pharmaceuticals and agrochemicals.

- Material Science : Its reactivity may be harnessed in developing new materials with specific properties.

Case Study 1: Synthesis of Chiral Intermediates

A study demonstrated the use of this compound in synthesizing chiral intermediates for pharmaceutical applications. By employing asymmetric synthesis techniques, researchers were able to produce compounds with high enantiomeric purity.

Case Study 2: Enzyme Kinetics Research

Another research focused on using this compound as a substrate to study the kinetics of chlorinated compound metabolism by specific enzymes. The findings provided insights into how these enzymes interact with halogenated substrates and their potential implications for drug metabolism.

Mechanism of Action

The mechanism of action of methyl 4,4,4-trichlorobutanoate involves its reactivity towards nucleophiles and reducing agents. The ester group is susceptible to nucleophilic attack, leading to substitution or hydrolysis reactions. The chlorine atoms also make the compound reactive towards nucleophiles, facilitating various substitution reactions.

Comparison with Similar Compounds

The following analysis compares methyl 4,4,4-trichlorobutanoate (hypothetical structure) with related esters, focusing on substituent effects, physical properties, and synthesis routes.

Structural Analogs: Halogen-Substituted Butanoates

a) Methyl 4,4,4-Trifluorobutanoate (CAS 2365-82-4)

- Structure : Replaces chlorine with fluorine atoms at the C4 position.

- Synthesis: Prepared via methanol and 3,3,3-trifluoropropene or dimethyl carbonate .

- Reactivity : Fluorine’s electronegativity enhances stability but reduces nucleophilic substitution compared to chlorine.

b) tert-Butyl 4,4,4-Trichlorobutanoate (CAS 119060-48-9)

- Structure : Features a tert-butyl ester group instead of methyl and retains the trichloromethyl group.

- Molecular Weight : 247.55 g/mol (vs. ~186.5 g/mol for methyl ester, estimated).

- Steric Effects : The bulky tert-butyl group may hinder reactivity in ester hydrolysis or transesterification .

Functionalized Analogs: Oxo-Substituted Esters

a) Methyl 4,4,4-Trifluoro-3-oxobutanoate (CAS 488711-09-7)

- Structure : Contains a ketone group at C3 and trifluoromethyl at C4.

- Physical Properties :

- Applications : Likely used in pharmaceuticals due to the reactive oxo group.

b) Ethyl 4,4,4-Trifluoroacetoacetate (CAS 372-31-6)

- Structure : Ethyl ester with a trifluoromethyl and acetyl group.

- Reactivity: The acetoacetate moiety enables use in keto-enol tautomerism reactions, relevant in organic synthesis .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|---|---|

| Methyl 4,4,4-trifluorobutanoate | 2365-82-4 | C₅H₇F₃O₂ | 156.10 | N/A | N/A |

| tert-Butyl 4,4,4-trichlorobutanoate | 119060-48-9 | C₈H₁₃Cl₃O₂ | 247.55 | N/A | N/A |

| Methyl 4,4,4-trifluoro-3-oxobutanoate | 488711-09-7 | C₅H₅F₃O₃ | 170.09 | 1.3 | 117.4 (predicted) |

| Ethyl 4,4,4-trifluoroacetoacetate | 372-31-6 | C₆H₇F₃O₃ | 184.11 | N/A | N/A |

Key Findings

Ester Group Impact : Methyl esters generally exhibit higher volatility than tert-butyl analogs, which may influence purification methods (e.g., distillation) .

Functional Group Reactivity : The presence of oxo groups (e.g., in CAS 488711-09-7) introduces additional reactivity sites for condensation or nucleophilic addition reactions .

Biological Activity

Methyl 4,4,4-trichlorobutanoate (MTCB) is a chlorinated ester with significant chemical reactivity and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

MTCB has the molecular formula C5H7Cl3O2. The presence of three chlorine atoms significantly influences its reactivity and biological interactions. Its structure facilitates various chemical reactions, making it useful in synthetic organic chemistry and potentially in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C5H7Cl3O2 |

| Molecular Weight | 197.47 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

MTCB's mechanism of action primarily involves nucleophilic substitution reactions due to the presence of chlorine atoms. These reactions can lead to the formation of reactive intermediates that may interact with biological macromolecules such as proteins and nucleic acids.

- Nucleophilic Attack : The ester group in MTCB is susceptible to nucleophilic attack, leading to hydrolysis or substitution reactions.

- Radical Formation : Research indicates that MTCB can form radicals under certain conditions, which may contribute to its reactivity and biological effects. For instance, studies utilizing Electron Paramagnetic Resonance (EPR) spectroscopy have demonstrated the dynamic behavior of radicals derived from MTCB, including conformational changes that affect their reactivity .

Study on Radical Dynamics

A significant study investigated the conformational dynamics of the radical derived from MTCB using EPR spectroscopy. The findings revealed that the radical exhibits two minimum conformations characterized by planar radical centers, which interconvert with an energy barrier of approximately 12 kJ/mol . This dynamic behavior is crucial for understanding how MTCB-derived radicals might interact with biological systems.

Enzyme Interaction Studies

While direct studies on MTCB's enzyme interactions are sparse, similar chlorinated esters have been shown to influence enzyme activity. For example, chlorinated compounds can act as inhibitors or activators in various enzymatic reactions due to their ability to form stable complexes with enzyme active sites.

Potential Applications

Given its reactivity and potential biological effects, MTCB could be explored for various applications:

- Pharmaceutical Intermediates : MTCB may serve as a precursor in the synthesis of bioactive compounds.

- Agrochemicals : Its properties could be harnessed in developing pesticides or herbicides.

- Research Tool : As a model compound for studying chlorinated organic compounds' biological effects.

Q & A

What are the common synthetic routes for methyl 4,4,4-trifluorobutanoate, and how do reaction conditions influence yield and purity?

Level: Basic

Methodological Answer:

Two primary routes are documented:

Esterification of 3,3,3-trifluoropropene with methanol , likely via acid catalysis. This method requires reflux conditions to drive the reaction to completion, but product purity may be compromised by side reactions (e.g., oligomerization of the alkene) .

Transesterification using dimethyl carbonate , which avoids strong acids and may reduce side products. However, this route demands precise temperature control (typically 60–80°C) and anhydrous conditions to prevent hydrolysis .

Key Considerations:

- Catalyst selection (e.g., sulfuric acid vs. enzymatic catalysts) impacts reaction efficiency.

- Purification via fractional distillation is recommended to isolate the ester from unreacted reagents or byproducts.

How can researchers optimize catalytic esterification to enhance enantioselectivity for trifluoromethyl-containing derivatives?

Level: Advanced

Methodological Answer:

Enantioselective synthesis of trifluoromethylated compounds often employs transition-metal catalysts. For example:

- Copper-catalyzed conjugate addition to methyl 4,4,4-trifluorocrotonate (a structurally related ester) achieves high enantiomeric excess (ee) by using chiral ligands like phosphoramidites. Reaction parameters (temperature, solvent polarity, and ligand-to-metal ratio) critically influence stereoselectivity .

Experimental Design Tips: - Screen chiral ligands (e.g., BINOL derivatives) to identify optimal stereochemical control.

- Monitor reaction progress via chiral HPLC or NMR spectroscopy with chiral shift reagents.

What spectroscopic techniques are most effective for characterizing methyl 4,4,4-trifluorobutanoate?

Level: Basic

Methodological Answer:

- 19F NMR : Directly identifies the trifluoromethyl group (δ ≈ -60 to -70 ppm) and detects impurities like unreacted trifluorobutanoic acid .

- IR Spectroscopy : Confirms ester carbonyl stretching (~1740 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).

- GC-MS : Validates molecular ion peaks (m/z 142 for the parent acid) and fragmentation patterns to assess purity .

How can contradictions in NMR data due to fluorine coupling be resolved?

Level: Advanced

Methodological Answer:

The trifluoromethyl group causes complex splitting in 1H and 13C NMR due to 19F-1H coupling. To mitigate:

- Use 19F-decoupled NMR to simplify proton and carbon spectra.

- Compare experimental data with computational predictions (e.g., DFT calculations of chemical shifts).

- Employ 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals unambiguously .

What safety protocols are critical when handling methyl 4,4,4-trifluorobutanoate in laboratory settings?

Level: Basic

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile esters.

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

What advanced purification techniques are recommended for isolating high-purity methyl 4,4,4-trifluorobutanoate?

Level: Advanced

Methodological Answer:

- Simulated Moving Bed (SMB) Chromatography : Effective for large-scale separation, leveraging differences in ester/byproduct polarity.

- Low-Temperature Crystallization : Exploit the ester’s melting point (~30°C inferred from the parent acid) to isolate crystalline product .

How can trace impurities (e.g., residual acids or solvents) be quantified in methyl 4,4,4-trifluorobutanoate?

Level: Advanced

Methodological Answer:

- Headspace GC-MS : Detects volatile impurities (e.g., methanol, dimethyl carbonate) at ppm levels.

- Ion Chromatography : Quantifies acidic residues (e.g., trifluorobutanoic acid) with high sensitivity .

What role does methyl 4,4,4-trifluorobutanoate play in synthesizing pharmaceutical intermediates?

Level: Advanced

Methodological Answer:

The ester serves as a precursor for trifluoromethylated statins and protease inhibitors. Key steps include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.